2-[(2-Cyanophenyl)methoxy]acetic acid
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[(2-cyanophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-5-8-3-1-2-4-9(8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
InChI Key |
RKMPQZVWRCIZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Ether Formation via Williamson Ether Synthesis
A common approach to synthesize aryl methoxyacetic acids involves the Williamson ether synthesis, where a phenol derivative is alkylated with a haloacetic acid derivative or its ester.
- Procedure : 2-cyanophenol is reacted with chloroacetic acid or its ester under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the ether linkage.
- Reaction conditions : Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, at elevated temperatures (50–90 °C).
- Advantages : Straightforward, high yields, and allows retention of the cyano group.
- Purification : Acidification to precipitate the free acid, followed by recrystallization.
Esterification and Hydrolysis Route
An alternative method involves:
- Alkylation of 2-cyanophenol with methyl or ethyl chloroacetate to form the corresponding ester,
- Followed by hydrolysis under acidic or basic conditions to yield this compound.
This two-step process allows easier purification of intermediates and control over reaction conditions.
Oxidation of 2-(2-Cyanophenyl)methoxyethanol
Another route could involve oxidation of 2-(2-cyanophenyl)methoxyethanol to the corresponding acetic acid.
- Catalysts : Platinum-based heterogeneous catalysts have been shown effective in oxidizing methoxyethanol derivatives to methoxyacetic acids with high selectivity and yield.
- Conditions : Oxygen atmosphere, moderate temperature (20–100 °C), and controlled oxygen partial pressure.
- Advantages : Continuous or semi-continuous process, high purity, and minimized byproduct formation.
Use of Coupling Reagents for Ester and Amide Formation
Recent advances in coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate enable efficient esterification and amidation reactions of carboxylic acids with alcohols or amines. This approach can be adapted for the synthesis of this compound derivatives by coupling 2-cyanophenol with glyoxylic acid derivatives under mild conditions.
Research Discoveries and Notes
- The oxidation method employing platinum catalysts to convert methoxyethanol derivatives to methoxyacetic acids shows improved selectivity and reduced byproducts compared to classical oxidation methods.
- The Williamson ether synthesis remains a robust and widely used method for preparing aryl methoxyacetic acids, including cyano-substituted phenyl derivatives, with high yields and purity.
- The use of advanced coupling reagents enables racemization-free esterification and amidation under mild conditions, which can be valuable for sensitive substrates.
- Industrial scale synthesis benefits from solvent-free or minimal solvent processes, as demonstrated in nitric acid oxidation methods for related methoxyacetic acid compounds, achieving high purity and yield with environmental advantages.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Cyanophenyl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitrile group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Positional Isomer :
- 2-[(4-Cyanophenyl)methoxy]acetic Acid (Category C3, ): A para-substituted isomer.
Electron-Withdrawing Substituents :
- [(4-Chlorobenzyl)oxy]acetic Acid (C₉H₉ClO₃, ): The para-chloro substituent is less electron-withdrawing than cyano, leading to a higher pKa (weaker acidity) for the acetic acid group. Molecular weight (200.62 g/mol) is slightly higher than the target compound due to chlorine’s atomic mass .
- 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid (C₁₀H₉ClFO₃, ): Multiple substituents (Cl, F, OMe) create a complex electronic environment. Fluorine’s inductive effect may enhance acidity, but steric effects from the methoxy group could hinder reactivity .
Electron-Donating Substituents :
- 2-Methoxyphenylacetic Acid (C₉H₁₀O₃, ): The ortho-methoxy group donates electrons via resonance, reducing the acetic acid’s acidity (pKa ~3.5–4.0) compared to the cyano analog (estimated pKa ~2.5–3.0). Crystallographic data (orthorhombic, space group Pna2₁) reveals planar molecular packing influenced by hydrogen bonding .
Structural Complexity and Pharmacological Relevance
- However, the methoxy group’s electron-donating nature reduces acidity compared to cyano analogs .
- Indomethacin (): A clinically used anti-inflammatory drug with a chloro-substituted benzoyl group and acetic acid moiety. The chloro group’s moderate electron withdrawal contrasts with the cyano group’s stronger effect, suggesting 2-[(2-cyanophenyl)methoxy]acetic acid could exhibit enhanced bioactivity in similar applications .
Reactivity and Stability
- Methyl 2-Phenylacetoacetate (): An ester derivative (C₁₁H₁₂O₃) with a ketone group. The ester functionality increases lipophilicity but reduces hydrolytic stability compared to the carboxylic acid form in the target compound .
- 2-[(6-Methoxypyridin-3-yl)methoxy]acetic Acid (C₉H₁₁NO₄, ): The pyridine ring introduces basicity, altering solubility in acidic environments. The methoxy group’s electron donation may counteract the acetic acid’s acidity .
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (Acetic Acid) |
|---|---|---|---|---|
| This compound | C₁₀H₉NO₃ | 191.19 | –CN (ortho) | ~2.5–3.0* |
| [(4-Chlorobenzyl)oxy]acetic Acid | C₉H₉ClO₃ | 200.62 | –Cl (para) | ~3.0–3.5 |
| 2-Methoxyphenylacetic Acid | C₉H₁₀O₃ | 166.17 | –OMe (ortho) | ~3.5–4.0 |
| 2-[(4-Cyanophenyl)methoxy]acetic Acid | C₁₀H₉NO₃ | 191.19 | –CN (para) | ~3.0–3.5* |
*Estimated based on substituent effects.
Biological Activity
2-[(2-Cyanophenyl)methoxy]acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The structure of this compound includes a methoxy group and a cyanophenyl moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, methoxyacetic acid (MAA), a related compound, has been shown to inhibit prostate cancer cell growth by inducing apoptosis and cell cycle arrest at the G1 phase. This effect was attributed to the downregulation of anti-apoptotic proteins and upregulation of cell cycle regulators such as p21 .
Case Study: Prostate Cancer
In a study involving four human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145), MAA demonstrated dose-dependent inhibition of cell growth. The IC50 values for these cell lines were significantly lower compared to normal prostatic epithelial cells, indicating a selective cytotoxic effect on cancer cells .
| Cell Line | IC50 (mM) |
|---|---|
| LNCaP | 5.6 |
| C4-2B | 5.0 |
| PC-3 | 4.8 |
| DU-145 | 5.2 |
This suggests that this compound may have similar mechanisms of action due to structural similarities.
Anti-inflammatory Activity
Compounds structurally related to this compound have been reported to exhibit anti-inflammatory effects. For example, substituted phenylacetic acids have shown significant potency in reducing inflammation in various models, often exhibiting reduced toxicity compared to traditional anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of compounds containing methoxy and cyano groups have been documented in several studies. For instance, thiazole derivatives with similar functional groups demonstrated promising antibacterial and antifungal activities against various pathogens . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.24 |
| Candida albicans | 4.01 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death.
- Cell Cycle Arrest : The upregulation of p21 and downregulation of cyclins are critical for halting the proliferation of cancer cells.
- Antimicrobial Action : The presence of specific functional groups enhances the ability to disrupt microbial membranes or interfere with essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
